molecular formula C6H10O3 B146672 2,5-Dimethoxy-2,5-dihydrofuran CAS No. 332-77-4

2,5-Dimethoxy-2,5-dihydrofuran

Cat. No. B146672
CAS RN: 332-77-4
M. Wt: 130.14 g/mol
InChI Key: WXFWXFIWDGJRSC-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-2,5-dihydrofuran is a chemical compound that has been the subject of various studies due to its utility in organic synthesis. It serves as a synthetic equivalent or precursor for several other compounds and has been used in the synthesis of highly substituted dihydrofurans, spirodihydrofurans , and functionalized 2-alkylfurans . It is also a key intermediate in the synthesis of complex and biologically interesting compounds, such as 5-substituted-2(5H)-furanone derivatives .

Synthesis Analysis

The synthesis of 2,5-Dimethoxy-2,5-dihydrofuran can be achieved through different methods. One approach involves the reaction of dimethoxycarbene with DMAD (dimethyl acetylenedicarboxylate) to form a zwitterion that adds to 1,2-dicarbonyl compounds and anhydrides, yielding dihydrofurans . Another method is self-supported paired electrosynthesis using a thin layer flow cell without intentionally added supporting electrolyte, which allows for the oxidation of furan and reduction of methanol solvent to produce 2,5-Dimethoxy-2,5-dihydrofuran with a high yield of 98% .

Molecular Structure Analysis

The molecular structure of 2,5-Dimethoxy-2,5-dihydrofuran has been studied using NMR spectroscopy. The configurational isomers of the related compound 2,5-dimethoxytetrahydrofuran were synthesized and analyzed to determine their cis and trans configurations . This analysis helps in understanding the behavior of the methyl and methylene protons and aids in the assignment of signals in the NMR spectrum of 2,5-Dimethoxy-2,5-dihydrofuran .

Chemical Reactions Analysis

2,5-Dimethoxy-2,5-dihydrofuran is reactive and can be used in various chemical reactions. It has been used in the synthesis of functionalised 2-alkylfurans through a reaction with vinyl ethers in the presence of a catalytic amount of MgBr2·Et2O . Additionally, it has been shown to react with syngas in the presence of water-soluble rhodium-catalysts, leading to hydrogenation rather than the expected hydroformylation, indicating the presence of water in the coordination sphere of rhodium .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-Dimethoxy-2,5-dihydrofuran are crucial for its applications in synthesis. While specific physical properties such as melting point and boiling point are not detailed in the provided papers, the high chemical yield and purity achieved in its synthesis suggest that it is a stable compound under the right conditions. Its reactivity with various reagents and under different conditions indicates that it is a versatile intermediate in organic synthesis.

Scientific Research Applications

Synthesis of Complex Compounds

2,5-Dimethoxy-2,5-dihydrofuran is utilized as a synthetic equivalent of 2(5H)-furanone or 2-trimethylsilyloxyfuran, aiding in the preparation of 5-substituted-2(5H)-furanone derivatives. This method enables the synthesis of various complex and biologically interesting compounds efficiently and with high yields (Garzelli, Samaritani, & Malanga, 2008).

Electrosynthesis Techniques

Electrosynthesis using 2,5-dimethoxy-2,5-dihydrofuran involves the oxidation of furan and reduction of methanol solvent. Optimizing factors such as electrode material, current density, and flow rate can yield up to 98% of the pure product (Horii, Atobe, Fuchigami, & Marken, 2005).

Synthesis of Functionalised 2-Alkylfurans

This compound reacts with vinyl ethers in the presence of MgBr2·Et2O, leading to functionalized 2-alkylfurans. This approach is significant for synthesizing 2-(2-furo)tetrahydro-furanic or -pyranic moieties, providing a useful synthetic method for these compounds (Malanga & Mannucci, 2001).

Study of Rhodium-Catalyzed Conversions

Investigations into the conversions of 2,5-dimethoxy-2,5-dihydrofuran with syngas in the presence of water-soluble rhodium catalysts reveal interesting insights. Instead of expected aldehyde formation, hydrogenation occurs, leading to 2,5-dimethoxytetrahydrofuran and succinic dialdehyde, indicating water in the coordination sphere of rhodium (Bischoff & Kant, 2000).

Preparation in Packed Bed Electrochemical Reactor

An indirect electrochemical preparation of 2,5-dimethoxy-2,5-dihydrofuran from furan is achieved in a packed bed electrochemical reactor. This method demonstrates high efficiency and yield under optimized conditions (Wen, 2001).

Synthesis of 2-Furylcarbinol Derivatives

Acid-catalyzed rearrangement of 2,5-dimethoxy-2,5-dihydrofurans results in the formation of 2-furylcarbinol derivatives. This reaction is highly regioselective and has been utilized for the preparation of complex organic compounds (Cecchini, D'onofrio, & Piancatelli, 1993).

properties

IUPAC Name

2,5-dimethoxy-2,5-dihydrofuran
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InChI

InChI=1S/C6H10O3/c1-7-5-3-4-6(8-2)9-5/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFWXFIWDGJRSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C=CC(O1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10O3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20870505
Record name Furan, 2,5-dihydro-2,5-dimethoxy-
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Molecular Weight

130.14 g/mol
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Physical Description

Liquid; [Alfa Aesar MSDS]
Record name 2,5-Dimethoxy-2,5-dihydrofuran
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Product Name

2,5-Dimethoxy-2,5-dihydrofuran

CAS RN

332-77-4
Record name 2,5-Dimethoxy-2,5-dihydrofuran
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Record name 2,5-Dihydro-2,5-dimethoxyfuran
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Record name Furan, 2,5-dihydro-2,5-dimethoxy-
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Record name Furan, 2,5-dihydro-2,5-dimethoxy-
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Record name 2,5-dihydro-2,5-dimethoxyfuran
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Record name 2,5-DIHYDRO-2,5-DIMETHOXYFURAN
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Synthesis routes and methods

Procedure details

Sodium carbonate (1.2 g) was added to a cooled (-10° C.) solution of 5-methyl 2-[3-[2,6-dimethyl-4-(2-methyl-tetrazol-5-yl)phenoxy]-propyl]furan from example 9d (780 mg, 2.4 mmol) in 18 mL of methanol with stirring, and then bromine (0.135 g, 14 mmol) in 8 mL of methanol was added dropwise until the brown color persisted, and the resulting reaction mixture was allowed to stir at -10° C. for 45 min. To the mixture was added brine, extracted with ether (3×25 mL), and the organic layer was washed with water, dried over magnesium sulfate, and concentrated in vacuo to yield an oil which was purified by MPLC chromatography (ethyl acetate/hexane 3:7) to afford 820 mg (76.3%) of 5-methyl-2-[3-[2,6-dimethyl-4-]2-methyl-tetrazol-5-yl)phenoxy]-propyl]-2,5-dimethoxy-2,5-dihydrofuran.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
5-methyl 2-[3-[2,6-dimethyl-4-(2-methyl-tetrazol-5-yl)phenoxy]-propyl]furan
Quantity
780 mg
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
0.135 g
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
588
Citations
D Horii, M Atobe, T Fuchigami, F Marken - Electrochemistry …, 2005 - Elsevier
2,5-Dimethoxy-2,5-dihydrofuran was prepared by the oxidation of furan and by the reduction of methanol solvent using a thin layer flow cell geometry with anode and cathode directly …
Number of citations: 118 www.sciencedirect.com
P Ghosh, AP Rameshbabu, N Dogra, S Dhara - Rsc Advances, 2014 - pubs.rsc.org
Chitosan fibers were fabricated via pH induced neutralization and precipitation in a 5 w/v% NaOH bath. Intermolecular covalent crosslinking of these fibers were performed through …
Number of citations: 32 pubs.rsc.org
C Malanga, S Mannucci - Tetrahedron Letters, 2001 - Elsevier
2,5-Dimethoxy-2,5-dihydrofuran reacts, in the presence of a catalytic amount of MgBr 2 ·Et 2 O with the appropriate vinyl ether, to give functionalised 2-alkylfurans with good yield and …
Number of citations: 18 www.sciencedirect.com
S Mukherjee, AK Pandey, N Dogra, B Das… - Colloids and Surfaces B …, 2023 - Elsevier
Whey protein-derived carbon nanodots (WCND) were synthesized using the microwave irradiation method, and its amine-rich surface functionality was crosslinked with covalently …
Number of citations: 3 www.sciencedirect.com
CH Yang, HC Lin, MJ Whang - Journal of the Chinese …, 1986 - Wiley Online Library
2,5‐Dimethoxy‐2,5‐dihydrofuran (DDF) reacts with dichloroketene to give 7,9‐dimethoxy‐3,3,5,5‐tetrachloro‐8‐oxabicyclo[4,3,0]‐noan‐2,4‐dione (I), and methyl chloro‐(2,5‐dihydro‐5…
Number of citations: 2 onlinelibrary.wiley.com
P Ghosh, M Das, AP Rameshbabu, D Das… - … Applied Materials & …, 2014 - ACS Publications
Radiopaque polymer derivatives were successfully prepared through surface diffusion mediated cross-linking of chitosan with iodinated 2,5-dimethoxy-2,5-dihydrofuran. The …
Number of citations: 24 pubs.acs.org
GF D'ALELIO, CJ WILLIAMS Jr… - The Journal of Organic …, 1960 - ACS Publications
Modification of the acid-catalyzed pyrolysis of 2, 5-dimethoxy-2, 5-dihydrofuran has given an improved yield of 2-methoxyfuran. Similar pyrolyses of 2, 5-dimethoxy-2, 5-dihydro-2-…
Number of citations: 29 pubs.acs.org
R Garzelli, S Samaritani, C Malanga - Tetrahedron, 2008 - Elsevier
2,5-Dimethoxy-2,5-dihydrofuran is a synthetic equivalent of 2(5H)-furanone or 2-trimethylsilyloxyfuran, useful C 4 synthons in the preparation of 5-substituted-2(5H)-furanone derivatives…
Number of citations: 22 www.sciencedirect.com
H Fontaine, I Baussanne, J Royer - Synthetic communications, 1997 - Taylor & Francis
2,5-Dimethoxy-2,5-Dihydrofuran as a Synthetic Equivalent of 3-Formyl Alkylpropionate in Pictet-Spengler Type Reactions Page 1 SYNTHETIC COMMUNICATIONS, 27( 16), 2817-2824 …
Number of citations: 14 www.tandfonline.com
S Bischoff, M Kant - Catalysis today, 2000 - Elsevier
2,5-Dimethoxy-2,5-dihydrofuran did not form the expected aldehydes when water-soluble rhodium-catalysts were used for the conversion with syngas. Instead of hydroformylation, …
Number of citations: 10 www.sciencedirect.com

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